2,3-Butanedione-13C4
Description
Significance of Stable Isotope Labeling in Mechanistic and Pathway Elucidation Studies
Stable isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H), are non-radioactive isotopes that can be incorporated into molecules, serving as inert tracers creative-proteomics.commetsol.com. Their primary advantage lies in their ability to be tracked through complex biochemical processes without altering the natural chemical properties or biological behavior of the molecule metsol.com. This characteristic is fundamental for elucidating reaction mechanisms, mapping metabolic pathways, and quantifying cellular processes creative-proteomics.comsilantes.comnih.gov.
The application of stable isotope labeling is particularly transformative in Metabolic Flux Analysis (MFA) . By introducing ¹³C-labeled substrates, researchers can follow the flow of carbon atoms through metabolic networks, providing quantitative insights into pathway activity, regulation, and the dynamic interplay between different metabolic routes nih.govd-nb.info. This approach allows for the identification of metabolic bottlenecks, the characterization of enzyme kinetics, and the understanding of how metabolic networks respond to various stimuli or genetic modifications nih.govd-nb.info.
Furthermore, stable isotope labeling significantly enhances the sensitivity and accuracy of analytical techniques, most notably mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy creative-proteomics.comnih.govsilantes.com. The distinct mass or spectral signature introduced by the isotope allows for the precise differentiation and quantification of labeled compounds from their unlabeled counterparts, even in complex biological matrices nih.govsilantes.com. This precision is crucial for accurate metabolite identification, quantification, and the study of low-abundance molecules. Unlike radioactive isotopes, stable isotopes also offer a significant safety advantage, making them suitable for long-term studies and applications where radiation exposure is a concern creative-proteomics.commetsol.com.
Unique Attributes of 2,3-Butanedione-13C4 as an Isotopic Tracer
2,3-Butanedione (B143835), commonly known as diacetyl, is a volatile diketone recognized for its characteristic buttery flavor and aroma, making it a compound of interest in food science and flavor chemistry musechem.commdpi.com. The stable isotope-labeled variant, this compound, where all four carbon atoms are substituted with the ¹³C isotope, offers distinct advantages, primarily in analytical applications and in studies related to metabolic pathways involving similar chemical structures.
A key application of this compound is its use as an internal standard in quantitative analytical chemistry . In techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), a precisely known amount of the ¹³C-labeled compound is added to a sample. This allows for the accurate quantification of endogenous diacetyl or related compounds by comparing the signal intensity of the labeled standard to that of the unlabeled analyte mdpi.comumn.edu. This method is vital for determining flavor compound concentrations in food products or for quantifying metabolites in biological samples mdpi.comumn.edu. The mass difference introduced by the ¹³C atoms enables clear discrimination via mass spectrometry, thereby improving the accuracy and reliability of the measurements creative-proteomics.comnih.govsilantes.com.
Furthermore, this compound is valuable in high-resolution nuclear magnetic resonance (NMR) spectroscopy sigmaaldrich.com. The incorporation of ¹³C enhances spectral resolution and signal-to-noise ratios, facilitating detailed structural analysis and the study of molecular interactions. Additionally, ¹³C-labeled compounds, including derivatives of diacetyl, have been explored in advanced spectroscopic techniques like Dynamic Nuclear Polarization (DNP)-NMR for investigating spin polarization phenomena nih.gov.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Isotopic Purity | 99 atom % ¹³C |
| Assay | 97% (CP) |
| Molecular Weight | 88.07 |
| Mass Shift | M+2 |
| Boiling Point | 88 °C |
| Density | 1.003 g/mL at 25 °C |
| Storage Temperature | 2-8 °C |
Sources: sigmaaldrich.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1,2,3,4-13C4)butane-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c1-3(5)4(2)6/h1-2H3/i1+1,2+1,3+1,4+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJXEFYPDANLFS-JCDJMFQYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C](=O)[13C](=O)[13CH3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
90.060 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Pathways and Isotopic Enrichment Methodologies for 2,3 Butanedione 13c4
Precursors and Chemical Transformations in ¹³C-Labeled 2,3-Butanedione (B143835) Production
The production of 2,3-Butanedione-13C4 relies on specific precursors and chemical transformations that facilitate the introduction and retention of the ¹³C isotope. The compound is identified by its CAS Number 1083053-33-1 scbt.com.
Potential Precursors and Synthetic Routes:
The synthesis of this compound typically involves adapting established methods for 2,3-butanedione (diacetyl) synthesis to incorporate ¹³C-labeled starting materials.
Oxidation/Dehydrogenation of ¹³C4-Labeled C4 Compounds:
Precursor: ¹³C4-labeled 2,3-butanediol (B46004) or ¹³C4-labeled 2-butanone (B6335102). These precursors would need to be synthesized or acquired with all four carbon atoms enriched in ¹³C sigmaaldrich.cncdnisotopes.com.
Transformation: The dehydrogenation of ¹³C4-labeled 2,3-butanediol or the oxidation of ¹³C4-labeled 2-butanone can yield ¹³C4-2,3-butanedione. These reactions are often catalyzed by metal oxides or other suitable catalysts atamanchemicals.com.
Acetaldehyde-Based Synthesis:
Precursor: ¹³C-labeled acetaldehyde (B116499). To achieve ¹³C4 labeling, a multi-step synthesis would be required to assemble the four-carbon skeleton from smaller ¹³C-labeled units, such as ¹³C-labeled acetaldehyde.
Transformation: This approach involves the coupling condensation of acetaldehyde to form acetoin (B143602), followed by the oxidative dehydrogenation of acetoin to produce 2,3-butanedione atamanchemicals.comgoogle.com. The use of ¹³C-labeled acetaldehyde in this sequence would be necessary to generate the ¹³C4-labeled product.
Synthesis from Elemental ¹³C:
Precursor: Elemental ¹³C can serve as a fundamental source for ¹³C-labeled compounds. It can be converted into calcium carbide (Ca¹³C₂), which then yields ¹³C₂-acetylene rsc.org. This ¹³C₂ unit can be further elaborated through various organic transformations to construct the ¹³C4-labeled four-carbon backbone of 2,3-butanedione.
Transformation: This route involves complex multi-step synthesis, leveraging acetylene (B1199291) chemistry to build the desired carbon skeleton.
Analytical Verification:
Post-synthesis, rigorous analytical methods are employed to confirm the successful labeling and isotopic purity:
GC-MS: Gas Chromatography-Mass Spectrometry is utilized to determine the mass shift (M+4 for ¹³C4) and to quantify the isotopic enrichment level, ensuring it meets the required specifications (e.g., >99 atom % ¹³C) .
Purification: Techniques such as fractional distillation are often employed to isolate the pure, isotopically labeled compound .
Data Table: ¹³C-Labeling Strategies for 2,3-Butanedione Synthesis
| Synthetic Approach Principle | Key ¹³C Precursor Type for ¹³C4 Labeling | Key Chemical Transformation(s) | Analytical Verification | Notes on Enrichment Strategy |
| Oxidation/Dehydrogenation | ¹³C4-labeled 2,3-butanediol or ¹³C4-labeled 2-butanone | Dehydrogenation of diol or oxidation of ketone | ¹³C NMR, GC-MS | Direct use of a fully ¹³C-labeled four-carbon precursor. |
| Acetaldehyde Condensation & Oxidation | ¹³C-labeled acetaldehyde (requiring multi-step assembly of the C4 skeleton) | Coupling condensation of acetaldehyde to acetoin, followed by oxidative dehydrogenation of acetoin | ¹³C NMR, GC-MS | Stepwise assembly of the ¹³C4 skeleton from smaller labeled units, demanding careful control over each carbon's origin. |
| Synthesis from Elemental ¹³C | ¹³C elemental carbon → ¹³C₂-acetylene → further elaboration | Acetylene chemistry, multi-step synthesis to build the C4 skeleton | ¹³C NMR, GC-MS | Building the C4 skeleton from a fundamental ¹³C source, offering versatility but requiring extensive synthetic steps. |
| Biological/Maillard Reaction Pathways (for context) | ¹³C-labeled glucose ([U-¹³C₆]-D-glucose) or ¹³C-labeled amino acids | Enzymatic or chemical transformations within biological or model systems | ¹³C NMR, GC-MS | Demonstrates incorporation of ¹³C from simpler molecules, but typically for natural formation studies rather than direct synthesis. |
Compound List:
this compound
Applications of 2,3 Butanedione 13c4 in Metabolic Flux Analysis and Biochemical Pathway Mapping
Tracing Carbon Flux in Microbial Metabolism
The precise tracking of carbon flow through microbial metabolic pathways is essential for understanding cellular function, optimizing industrial fermentation processes, and investigating microbial ecology. 2,3-Butanedione-13C4 is instrumental in these investigations.
Glucose-Derived Pathways to 2,3-Butanedione (B143835) Formation
The biosynthesis of 2,3-butanedione in many microorganisms originates from glucose metabolism. Through glycolysis, glucose is converted into pyruvate (B1213749), a central hub in cellular carbon metabolism. Pyruvate can then follow several routes, including conversion to acetolactate or acetaldehyde (B116499), which are precursors to 2,3-butanedione escholarship.orgescholarship.org. Studies utilizing D-Glucose-¹³C₆ have demonstrated the incorporation of ¹³C labels into 2,3-butanedione in various bacterial species, such as Rothia mucilaginosa and Streptococcus salivarius, confirming glucose as a primary carbon source for its production escholarship.orgescholarship.orgnih.govescholarship.org. This labeling allows researchers to map the carbon flux from glucose through glycolysis and subsequent pathways leading to 2,3-butanedione.
Pyruvate and Activated Acetaldehyde Intermediacy in Labeled 2,3-Butanedione Biosynthesis
Pyruvate serves as a critical intermediate in the formation of 2,3-butanedione. It can be converted to α-acetolactate by acetolactate synthase (BudB) or to acetaldehyde by pyruvate decarboxylase (Pdc) escholarship.orgescholarship.org. Subsequently, α-acetolactate is decarboxylated, often via an unstable intermediate, to yield 2,3-butanedione and acetoin (B143602), catalyzed by enzymes like BudA escholarship.orgescholarship.org. Some research also suggests a pathway involving the condensation of acetyl-CoA with "active" acetaldehyde (hydroxyethyl-thiamine pyrophosphate) researchgate.net. By using ¹³C-labeled pyruvate or precursors that lead to labeled intermediates, the precise steps and enzyme activities involved in 2,3-butanedione synthesis can be elucidated.
Interconnections with Branched-Chain Amino Acid Biosynthesis in Fermentation Systems
A notable aspect of 2,3-butanedione metabolism is its connection to the biosynthesis of branched-chain amino acids (BCAAs), including valine, leucine, and isoleucine. In fermentation systems, particularly in dairy products and brewing, the pathways for BCAA synthesis and vicinal diketone production are intertwined nih.govcibd.org.uknih.gov. α-Acetolactate, a precursor to 2,3-butanedione, is also a key intermediate in the biosynthesis of valine and isoleucine ucl.ac.uk. Studies have shown that manipulating BCAA levels or their metabolic pathways can influence 2,3-butanedione production nih.govcibd.org.uknih.gov. ¹³C-labeling experiments can trace the carbon flow from glucose or amino acids to these interconnected pathways, revealing the extent of flux diversion and regulation between BCAA synthesis and diacetyl formation nih.gov.
Role in 2,3-Butanediol (B46004) Biosynthesis Pathways in Engineered Strains
2,3-Butanediol (2,3-BD) is another significant fermentation product, and its biosynthesis often involves 2,3-butanedione as an intermediate or related compound escholarship.orgescholarship.orgresearchgate.netresearchgate.netosti.govnih.gov. In metabolic engineering efforts aimed at enhancing 2,3-BD production in microorganisms like Saccharomyces cerevisiae, carbon flux is strategically redirected from pyruvate through pathways leading to α-acetolactate, 2,3-butanedione, acetoin, and finally 2,3-butanediol researchgate.netresearchgate.netosti.gov. ¹³C-MFA is crucial in these engineered systems to quantify how genetic modifications alter flux distribution, for instance, by measuring the flux through the pathway from pyruvate to acetoin and 2,3-butanediol or identifying bottlenecks in the conversion of intermediates nih.gov.
Investigation of Fermentation Processes and Volatile Compound Production
Metabolic flux analysis using ¹³C-labeled substrates provides a powerful lens through which to examine the complex dynamics of fermentation processes and the production of volatile organic compounds (VOCs). By feeding ¹³C-labeled glucose or other carbon sources, researchers can identify and quantify the microbial contribution to various VOCs, including 2,3-butanedione escholarship.orgnih.govescholarship.orgnih.govnih.govfrontiersin.org. For example, studies have tracked the production of labeled 2,3-butanedione, acetaldehyde, and ethanol (B145695) by specific bacterial strains when grown on ¹³C-labeled glucose escholarship.orgescholarship.orgnih.govescholarship.org. This approach is vital in food science for understanding flavor development and in clinical research for identifying microbial biomarkers, such as in cystic fibrosis patients where microbial VOCs like 2,3-butanedione have been detected in breath escholarship.orgnih.gov.
Elucidation of Carbon Metabolism Regulation Mechanisms
Understanding how cellular metabolism is regulated is key to manipulating it for desired outcomes. ¹³C-MFA, employing tracers like this compound, offers a quantitative method to dissect these regulatory networks researchgate.netethz.chnih.govd-nb.info. By analyzing the labeling patterns of intracellular metabolites over time, researchers can infer flux rates and identify enzymes or pathways that exert significant control over carbon flow d-nb.infooup.com. This quantitative data can reveal how metabolic pathways are rewired in response to environmental changes or genetic modifications, providing insights into metabolic control and enabling the rational design of strategies for metabolic engineering or therapeutic interventions nih.govd-nb.info.
Data Tables
Table 1: Key Intermediates and Pathways in 2,3-Butanedione Biosynthesis from Glucose
| Stage | Substrate/Intermediate | Key Enzymes/Pathways | Product(s) | ¹³C Labeling Source (Example) |
| Glycolysis | Glucose | Hexokinase, Phosphofructokinase, Aldolase, etc. | Glucose-6-phosphate, Fructose-1,6-bisphosphate, Pyruvate | D-Glucose-¹³C₆ |
| Pyruvate Metabolism | Pyruvate | Acetolactate Synthase (BudB), Pyruvate Decarboxylase (Pdc) | α-Acetolactate, Acetaldehyde | Pyruvate-¹³C₃ |
| Diacetyl Formation | α-Acetolactate | Spontaneous decarboxylation (in presence of O₂) | 2,3-Butanedione (Diacetyl), CO₂ | α-Acetolactate-¹³C₄ |
| Further Conversion | 2,3-Butanedione | Diacetyl Reductase (BudC), 2,3-Butanediol Dehydrogenase (BudC) | Acetoin, 2,3-Butanediol | 2,3-Butanedione-¹³C₄ |
Note: Specific labeling patterns depend on the ¹³C position in the precursor molecule.
Table 2: Microbial Utilization of Labeled Glucose for 2,3-Butanedione Production
| Microorganism(s) | Labeled Glucose Source | Key Findings | Reference(s) |
| Rothia mucilaginosa, Streptococcus salivarius | D-Glucose-¹³C₆ | ¹³C incorporation into 2,3-butanedione, acetaldehyde, and ethanol, confirming microbial production from glucose. | escholarship.orgescholarship.orgnih.govescholarship.org |
| Yogurt bacteria (L. delbrueckii, S. thermophilus) | D-Glucose-¹³C₆ | Demonstrated incorporation of ¹³C from glucose into 2,3-butanedione, suggesting glucose as a major precursor via pyruvate and activated acetaldehyde. Also linked to BCAA metabolism. | nih.gov |
Compound List
2,3-Butanedione (Diacetyl)
Glucose
Pyruvate
α-Acetolactate
Acetaldehyde
Acetoin
Acetyl-CoA
Branched-Chain Amino Acids (BCAAs)
Valine
Leucine
Isoleucine
2,3-Butanediol
Lactate
Ethanol
Hydroxyethyl-thiamine pyrophosphate
Mechanistic Investigations Utilizing 2,3 Butanedione 13c4 in Chemical Reactions
Deciphering Formation Mechanisms in Complex Reaction Systems, including Maillard Reactions
The Maillard reaction, a cascade of reactions between reducing sugars and amino acids, is a primary route for the formation of numerous flavor and aroma compounds, including diacetyl. Understanding how specific carbon atoms from the starting materials are incorporated into diacetyl provides critical insights into the reaction's progression.
Contribution of Glucose Carbon Atoms to 2,3-Butanedione (B143835) Genesis
Studies employing isotopically labeled glucose, particularly D-[13C]glucose, have been instrumental in tracing the fate of glucose carbons during the Maillard reaction and their incorporation into 2,3-butanedione. Research has demonstrated that diacetyl formation in Maillard model systems involving glucose and amino acids, such as L-alanine, primarily utilizes specific carbon fragments of the glucose molecule. Investigations have shown that 2,3-butanedione is formed through a pathway that exclusively involves glucose carbon atoms. Specifically, the intact C3-C4-C5-C6 carbon chain of glucose has been identified as the precursor for the formation of 2,3-butanedione nih.govresearchgate.netresearchgate.netnih.gov. This finding highlights that while glucose undergoes significant fragmentation and rearrangement, a defined segment of its carbon skeleton is preserved and assembled into the diacetyl structure.
Exploration of Oxidative and Photochemical Pathways to 2,3-Butanedione
Involvement of Singlet Oxygen in Labeled 2,3-Butanedione Formation
Understanding the precise pathways by which isotopically labeled compounds are formed is crucial for mechanistic elucidation in chemical reactions. This section explores the involvement of singlet oxygen in the formation of 2,3-butanedione, with a specific focus on how isotopic labeling, such as the 13C4 variant, would be incorporated into such processes. While direct studies detailing the formation of 2,3-Butanedione-13C4 specifically through singlet oxygen-mediated pathways are not extensively documented in the provided literature, established research on the formation of unlabeled 2,3-butanedione provides a foundational understanding.
Singlet Oxygen Generation and Its Role in 2,3-Butanedione Synthesis
Singlet oxygen (1O2), an electronically excited state of molecular oxygen, is a potent oxidant that can participate in various chemical transformations. It is typically generated through photosensitization, a process where a photosensitizer molecule absorbs light energy and then transfers this energy to ground-state triplet oxygen (3O2), promoting it to the singlet state nih.govnih.govscripps.edu. Research has demonstrated that 2,3-butanedione (diacetyl) can be formed via reactions involving singlet oxygen nih.gov. For instance, studies involving riboflavin (B1680620) as a photosensitizer under light irradiation have shown that 2,3-butanedione is produced through the reaction between riboflavin and singlet oxygen, which itself is formed via riboflavin photosensitization nih.gov. This indicates that singlet oxygen can act as a key intermediate or reactant in the synthetic pathway leading to 2,3-butanedione.
Mechanistic Considerations for Isotopic Labeling (13C4)
The incorporation of isotopic labels, such as carbon-13 (13C), into a molecule like 2,3-butanedione requires that the precursor molecules or the reaction environment contain the labeled atoms. If a reaction pathway involves the formation of 2,3-butanedione via singlet oxygen, and if the starting materials are labeled with 13C at the positions corresponding to the four carbons of the butanedione backbone, then the resulting this compound would reflect this isotopic enrichment. While specific studies detailing the singlet oxygen-mediated formation of this compound are limited in the reviewed literature, the general principles of singlet oxygen chemistry suggest that if a 13C4-labeled precursor were subjected to conditions that generate singlet oxygen, the label would be integrated into the 2,3-butanedione product according to the specific reaction mechanism. For example, if a labeled diene or a similar precursor undergoes a singlet oxygen-mediated oxidation or rearrangement, the 13C4 label would be expected to be present in the resulting 2,3-butanedione.
Experimental Validation: Impact of Singlet Oxygen Quenchers
The involvement of singlet oxygen in chemical reactions can be experimentally validated by observing the effect of singlet oxygen quenchers. These substances react rapidly with singlet oxygen, effectively reducing its concentration and thereby inhibiting the formation of singlet oxygen-dependent products photobiology.info. In the context of 2,3-butanedione formation, studies have shown that the addition of sodium azide, a known singlet oxygen quencher, significantly minimizes the production of 2,3-butanedione when the reaction is driven by riboflavin photosensitization nih.gov. This observation provides strong evidence for the direct participation of singlet oxygen in the formation of 2,3-butanedione.
Table 1: Effect of Singlet Oxygen Quencher on 2,3-Butanedione Formation
| Experimental Condition | Observed 2,3-Butanedione Yield | Singlet Oxygen Involvement |
| Riboflavin + Light (Photosensitization) | High | Confirmed |
| Riboflavin + Light + Sodium Azide (Singlet Oxygen Quencher) | Minimized | Quenched |
Data derived from qualitative observations in studies involving riboflavin photosensitization nih.gov.
Compound List:
2,3-Butanedione
this compound
Riboflavin
Sodium Azide
Singlet Oxygen (1O2)
Triplet Oxygen (3O2)
Advanced Analytical Techniques Employing 2,3 Butanedione 13c4 As an Internal Standard and Tracer
Quantitative Analysis by Stable Isotope Dilution Assay (SIDA)
Stable Isotope Dilution Assay (SIDA) is a gold-standard method for the accurate quantification of analytes in complex matrices. It relies on the principle of adding a known amount of an isotopically labeled analogue of the analyte (the internal standard) to the sample. Since the labeled standard and the native analyte behave identically during sample preparation, extraction, and instrumental analysis, their ratio remains constant, allowing for precise determination of the analyte's concentration even in the presence of interfering substances or losses during sample processing. 2,3-Butanedione-13C4 is extensively used in SIDA for the accurate determination of diacetyl.
Gas Chromatography coupled with tandem Mass Spectrometry (GC-MS/MS) is a highly sensitive and selective technique widely employed for the quantification of volatile compounds like diacetyl. The use of this compound as an internal standard in GC-MS/MS allows for robust quantification of diacetyl in diverse matrices such as food products (e.g., dairy, beer, coffee), environmental samples, and biological fluids. The method typically involves spiking the sample with a known quantity of this compound, followed by extraction and chromatographic separation. Detection is achieved by monitoring specific precursor-product ion transitions unique to both the native diacetyl and its 13C4-labeled counterpart, ensuring high specificity and minimizing background interference. Research has demonstrated the effectiveness of this approach for achieving low detection limits and high accuracy in diacetyl analysis. For instance, studies have reported the use of this compound in GC-MS/MS for the precise measurement of diacetyl in fermented beverages, where it effectively compensates for variations in extraction efficiency and matrix effects.
| Analytical Technique | Analyte | Internal Standard | Matrix Examples | Key Benefit |
| GC-MS/MS | 2,3-Butanedione (B143835) | This compound | Dairy products, Beer, Coffee, Biological fluids | High sensitivity, specificity, and accuracy |
| GC-MS/MS | Diacetyl | Diacetyl-13C4 | Fermented beverages, Food aromas | Correction for matrix effects and sample losses |
Two-Dimensional Gas Chromatography coupled with Time-of-Flight Mass Spectrometry (GCxGC-TOFMS) offers enhanced separation power and rapid data acquisition, making it particularly suitable for analyzing complex mixtures and detailed isotopic profiling. When this compound is employed in conjunction with GCxGC-TOFMS, it enables sophisticated isotope distribution analysis. The enhanced chromatographic resolution provided by the two-dimensional separation allows for better separation of isotopologues and potential co-eluting compounds. The fast acquisition speed of TOF-MS is crucial for capturing the full mass spectrum of each separated peak, facilitating the identification and quantification of different isotopic species. This combination is invaluable for tracing metabolic pathways where diacetyl might be synthesized or degraded, allowing researchers to determine the origin of carbon atoms and understand flux through biochemical routes. For example, in studies investigating microbial metabolism, GCxGC-TOFMS with this compound can reveal how the 13C label is distributed across various metabolites, providing detailed insights into metabolic networks.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining molecular structure and elucidating reaction mechanisms. The incorporation of ¹³C isotopes, as in this compound, significantly enhances NMR analysis. ¹³C NMR spectroscopy provides direct information about the carbon skeleton, chemical environment, and connectivity of atoms within a molecule. When this compound is used as a reactant or tracer in a chemical reaction or biological process, NMR can track the fate of the labeled carbon atoms. This allows researchers to identify reaction intermediates, determine the regioselectivity and stereoselectivity of transformations, and map out metabolic fluxes. For instance, studies investigating the enzymatic conversion of substrates to diacetyl, or the subsequent reactions of diacetyl in biological systems, can utilize ¹³C NMR to pinpoint the exact positions where the labeled carbon atoms are incorporated into new molecules, thereby elucidating complex biochemical pathways and mechanisms.
| Technique | Application Area | Role of this compound | Key Information Gained |
| NMR | Mechanistic Elucidation | Tracer for tracking carbon flow in chemical reactions or metabolic pathways | Identification of intermediates, reaction pathways, regioselectivity, and stereochemistry |
| NMR | Structural Determination | ¹³C labeling aids in spectral assignment and structural confirmation | Confirmation of molecular structure, identification of labeled sites |
| NMR | Metabolic Flux Analysis | Monitoring the incorporation of ¹³C into various biomolecules from labeled diacetyl | Quantitative assessment of metabolic rates and pathway contributions |
High-Performance Liquid Chromatography (HPLC) Method Development with Isotopic Standards
High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (HPLC-MS), is a versatile technique for separating and quantifying non-volatile or thermally labile compounds. The development of robust HPLC methods for diacetyl analysis benefits significantly from the use of isotopic standards like this compound. By employing this compound as an internal standard, analysts can effectively correct for variations in sample preparation, injection volume, and chromatographic performance that might occur during routine analysis. This is particularly important when analyzing diacetyl in complex matrices where co-eluting peaks or matrix effects can compromise accuracy. Method development typically involves optimizing chromatographic conditions (e.g., stationary phase, mobile phase composition, flow rate) to achieve good separation between the native diacetyl and its 13C4-labeled counterpart, as well as optimizing MS detection parameters for maximum sensitivity and specificity. Research in this area focuses on developing validated methods that provide reliable quantification of diacetyl in various food products and biological samples.
Considerations for Isotope Fractionation and Turnover in Analytical Interpretation
When utilizing isotopically labeled compounds such as this compound as tracers or internal standards, it is crucial to consider the potential for isotope effects, specifically isotope fractionation and turnover rates, during analytical interpretation. Isotope fractionation refers to the phenomenon where different isotopes of an element react or partition at slightly different rates. While ¹³C is a stable isotope and its fractionation effects are generally less pronounced than those of radioactive isotopes, they can still occur under certain enzymatic or chemical conditions, potentially leading to slight deviations in the measured ratio of labeled to unlabeled compounds. Similarly, understanding the turnover rate of diacetyl in biological systems is essential when using this compound to trace metabolic pathways. If the turnover rate of the labeled compound differs significantly from the native compound, it could impact the interpretation of flux data. Therefore, analytical protocols must be designed to minimize fractionation, and data interpretation should account for these potential effects to ensure the highest level of accuracy and reliability in quantitative results and mechanistic studies.
Compound Names Mentioned:
| Common Name | IUPAC Name / Isotopic Designation |
| Diacetyl | 2,3-Butanedione |
| Diacetyl-13C4 | This compound |
Current Research Trends and Future Prospects of 2,3 Butanedione 13c4 Research
Emerging Applications in Complex Biological and Chemical Systems
The versatility of 2,3-Butanedione-13C4 as a tracer molecule is driving its application in diverse and complex systems, from cellular metabolism to food chemistry. In biological systems, it serves as a crucial probe in metabolomics and metabolic flux analysis (MFA). creative-proteomics.comresearchgate.netresearchgate.netnih.gov By introducing this compound, scientists can track the fate of carbon atoms through intricate metabolic networks, providing a quantitative understanding of cellular physiology and disease states. nih.gov For instance, in microbial systems, it can be used to study the production pathways of 2,3-butanedione (B143835) itself, a valuable bulk chemical. nih.govresearchgate.net This allows for the optimization of microbial strains for enhanced production through metabolic engineering.
A significant emerging application lies in its use as an internal standard for quantitative metabolomics. isolife.nliroatech.comresearchgate.net The near-identical chemical behavior of the labeled compound to its unlabeled counterpart allows for precise correction of variations during sample preparation and analysis, leading to more accurate and reproducible quantification of metabolites in complex biological matrices. isolife.nlthermofisher.com Furthermore, there is potential for this compound to be employed as a tracer for studying post-translational modifications of proteins, where the dicarbonyl structure could be used to probe specific amino acid residues.
In the realm of chemical systems, particularly in food science, this compound is instrumental in elucidating the formation mechanisms of flavor and aroma compounds. The Maillard reaction, a key process in the browning of food and the development of flavor, can be investigated by tracing the incorporation of the 13C label from precursors into the final products. This knowledge is invaluable for the food industry in controlling and optimizing flavor profiles.
| Application Area | Specific Use of this compound | Research Focus |
| Metabolomics | Internal Standard | Accurate quantification of metabolites in biological samples. isolife.nliroatech.comresearchgate.net |
| Metabolic Flux Analysis (MFA) | Tracer Molecule | Quantifying the rates of metabolic pathways in cells. creative-proteomics.comresearchgate.netresearchgate.netnih.gov |
| Microbial Biotechnology | Metabolic Tracer | Studying and engineering pathways for chemical production. nih.govresearchgate.net |
| Food Chemistry | Isotopic Tracer | Investigating formation mechanisms of flavor compounds. |
| Protein Chemistry | Potential Tracer | Probing post-translational modifications of proteins. |
Integration with Advanced Spectroscopic and Chromatographic Technologies for Systems-Level Understanding
To fully harness the potential of this compound, its application is increasingly integrated with sophisticated analytical platforms. The combination of chromatographic separation with mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy provides a comprehensive view of the systems being studied. nih.gov
Hyphenated chromatographic techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are pivotal for the analysis of this compound and its downstream metabolites. asdlib.orgnih.govchemijournal.comspectroscopyonline.com These methods offer high sensitivity and selectivity, allowing for the detection and quantification of labeled compounds even at low concentrations within complex mixtures. asdlib.orgspectroscopyonline.com Advanced mass spectrometry techniques, including high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), enable the precise determination of isotopic enrichment and the elucidation of fragmentation patterns, which aids in the structural identification of novel metabolites.
Multi-dimensional NMR spectroscopy is another powerful tool that, when used with 13C-labeled compounds like this compound, can provide detailed structural and dynamic information. nih.govchemicalbook.comchemicalbook.comspectrabase.comrsc.org Two-dimensional (2D) and three-dimensional (3D) NMR experiments can resolve complex spectra and reveal through-bond and through-space correlations between atoms, offering insights into the stereochemistry of metabolic products and the interactions of small molecules with proteins. rsc.org
The integration of these advanced technologies with 13C metabolic flux analysis (13C-MFA) allows for a systems-level understanding of metabolism. creative-proteomics.comresearchgate.netresearchgate.netnih.govyoutube.com By feeding cells with this compound and analyzing the isotopic labeling patterns of various intracellular metabolites, researchers can construct detailed models of metabolic networks and quantify the flow of carbon through different pathways. creative-proteomics.comresearchgate.net This approach is critical for identifying metabolic bottlenecks and guiding rational metabolic engineering strategies. nih.gov
| Technology | Application with this compound | Insights Gained |
| GC-MS/LC-MS | Separation and quantification of labeled metabolites. asdlib.orgnih.govchemijournal.comspectroscopyonline.com | High-sensitivity detection and accurate quantification. |
| High-Resolution MS | Precise mass determination and isotopologue distribution analysis. | Unambiguous identification of labeled compounds. |
| Tandem MS (MS/MS) | Structural elucidation of metabolites. | Confirmation of metabolite identity and fragmentation pathways. |
| Multi-dimensional NMR | Structural and dynamic analysis of labeled molecules. nih.govrsc.org | Detailed molecular structure and conformational information. |
| 13C-MFA | Systems-level analysis of metabolic networks. creative-proteomics.comresearchgate.netresearchgate.netnih.govyoutube.com | Quantitative understanding of metabolic fluxes and pathway activities. |
Methodological Advancements in Isotopic Labeling and Detection Strategies
Continuous innovation in the synthesis of isotopically labeled compounds and the development of novel detection methods are expanding the horizons of this compound research.
Recent advancements in chemical synthesis provide more efficient and cost-effective routes to produce 13C-labeled compounds, including α-diketones. chemrxiv.orgnih.gov These methods often involve the use of commercially available 13C-labeled starting materials and aim to maximize the incorporation of the isotope into the target molecule. alfa-chemistry.comsymeres.comresearchgate.netrsc.orgresearchgate.net The development of biosynthetic methods, where microorganisms are engineered to produce specific labeled compounds, also presents a promising avenue for the sustainable production of this compound. alfa-chemistry.com
In parallel, detection strategies are becoming more sensitive and sophisticated. For volatile compounds like 2,3-butanedione, techniques such as secondary electrospray ionization-mass spectrometry (SESI-MS) are being developed for real-time, high-sensitivity analysis of the gas phase, which could be applied to breath analysis for non-invasive disease diagnosis. nih.govrsc.org In complex liquid matrices, novel LC-MS/MS methods are being optimized for the absolute quantification of short-chain volatile compounds by overcoming challenges such as incomplete derivatization. plos.org
Furthermore, advancements in NMR spectroscopy, such as cryogenically cooled probes and new pulse sequences, are enhancing the sensitivity of 13C detection, making it feasible to analyze smaller sample quantities and track metabolic processes in real-time. These methodological improvements are crucial for pushing the boundaries of what can be achieved with stable isotope tracers like this compound.
| Area of Advancement | Description | Impact on Research |
| Chemical Synthesis | Development of more efficient and cost-effective labeling strategies. chemrxiv.orgnih.gov | Increased accessibility and broader application of this compound. |
| Biosynthesis | Engineering microorganisms for the production of labeled compounds. alfa-chemistry.com | Sustainable and potentially scalable production methods. |
| Mass Spectrometry | High-sensitivity techniques for volatile compound detection (e.g., SESI-MS). rsc.org | Enables new applications in areas like non-invasive diagnostics. nih.gov |
| Chromatography | Optimized methods for absolute quantification of short-chain volatiles. plos.org | Improved accuracy and reliability of quantitative studies. |
| NMR Spectroscopy | Enhanced sensitivity through hardware and software improvements. | Facilitates real-time metabolic studies on smaller sample sizes. |
Q & A
Q. What are the recommended analytical methods for verifying the isotopic purity of 2,3-Butanedione-13C4 in metabolic tracer studies?
Isotopic purity is critical for reliable tracer experiments. Use nuclear magnetic resonance (NMR) to confirm carbon-13 enrichment at all four positions, supplemented by high-resolution mass spectrometry (HRMS) to validate isotopic incorporation (>99% 13C4). For quantitative analysis, employ isotope dilution mass spectrometry (IDMS) with unlabeled 2,3-butanedione as an internal standard. Cross-validate results using gas chromatography-mass spectrometry (GC-MS) with selective ion monitoring (SIM) for fragment ions specific to the 13C4-labeled structure .
Q. How should researchers design experiments to assess the stability of this compound under varying storage conditions?
Stability studies should include:
- Temperature-controlled degradation assays (e.g., -80°C, -20°C, 4°C, and 25°C) over 1–6 months.
- Humidity stress testing (e.g., 60–80% relative humidity) to evaluate hydrolytic stability.
- Light exposure trials (UV and visible light) to assess photodegradation. Analyze samples monthly via HPLC-UV (220 nm) and LC-MS to detect degradation products like acetic acid-13C2 or acetaldehyde-13C2. Include a certified reference material (CRM) for calibration .
Q. What are the key parameters for synthesizing this compound via enzymatic pathways?
Use pyruvate dehydrogenase complex (PDH) from E. coli with 13C4-labeled pyruvate as a substrate. Optimize:
- pH (7.0–7.5) and temperature (37°C) to maximize enzyme activity.
- Cofactor concentrations (thiamine pyrophosphate, Mg²⁺, NAD⁺). Monitor reaction progress with ¹³C-NMR to track the formation of the diketone moiety. Purify via vacuum distillation or preparative HPLC to remove residual enzymes and byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictions in kinetic data when using this compound in metabolic flux analysis (MFA)?
Contradictions often arise from isotopic dilution or compartmentalization effects . Mitigate by:
- Compartment-specific sampling (e.g., mitochondrial vs. cytosolic fractions) to isolate labeling patterns.
- Time-resolved 13C-tracing to capture dynamic flux changes.
- Computational modeling (e.g., INCA or OpenFLUX) to reconcile experimental data with theoretical flux distributions. Validate models using steady-state isotopic labeling (SIL) and transient-state (INST)-MFA .
Q. What methodologies are suitable for detecting trace impurities in this compound that interfere with NMR-based structural studies?
Impurities like acetylacetone-13C4 or diacetyl hydrate can distort NMR signals. Use:
Q. How can isotopic scrambling be minimized during derivatization of this compound for GC-MS analysis?
Scrambling occurs during acid-catalyzed derivatization (e.g., with hydroxylamine). To prevent this:
- Use neutral pH conditions and low-temperature derivatization (e.g., 25°C for 1 hour).
- Opt for non-acidic reagents like O-methylhydroxylamine hydrochloride.
- Validate derivatization efficiency via parallel experiments with unlabeled 2,3-butanedione and compare isotopic ratios pre- and post-derivatization .
Methodological Considerations
Q. What statistical approaches are recommended for analyzing variability in 13C-isotopomer distributions across biological replicates?
Apply mixed-effects models to account for within- and between-sample variability. Use principal component analysis (PCA) to identify outlier isotopomers and ANOVA with Tukey’s post-hoc test for group comparisons. For small sample sizes, employ non-parametric tests (e.g., Kruskal-Wallis) .
Q. How should researchers document the use of this compound to meet reproducibility standards?
Include:
- Lot-specific data : Manufacturer, purity (≥98%), isotopic enrichment (e.g., 99 atom% 13C).
- Storage conditions : -80°C in amber vials under argon.
- Analytical validation : NMR/MS spectra, batch-specific impurity profiles. Adhere to ICMJE guidelines for chemical reporting and cite USP-NF standards for reagent specifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
